Compound Description: This compound is a pyrimidine-ribofuranosyl nucleoside analog. The paper focuses on its crystal structure and intermolecular interactions.
Tofacitinib
Compound Description: Tofacitinib, chemically named 3-{(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropionitrile, is a Janus kinase 3 inhibitor. It is used for the treatment of dry eye syndrome and for improving tear fluid secretion.
Relevance: Tofacitinib shares the (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl substructure with the compound 2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate. [¹¹, ¹²] While both Tofacitinib and (3R,4R)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol contain a substituted piperidine ring, their overall structures diverge considerably due to the distinct core scaffolds and substituents.
Compound Description: This compound is a crystalline form of a pyrrolo[1,2-f][1,2,4]triazine derivative with potential application in cancer treatment. The paper describes its pharmaceutical composition and therapeutic applications.
Relevance: The (S)-1-(4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide is not directly related to (3R,4R)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol in terms of structure. It is mentioned as a separate compound with distinct pharmacological activity.
Relevance: This compound is not structurally related to (3R,4R)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol. It is included as a starting point for chemical modifications aimed at improving stability, water solubility, tissue penetration, and anticancer activity.
Compound Description: PP1 is a chemically modified variant of fenofibrate designed to enhance its anticancer potential. It exhibits improved cytotoxicity against glioblastoma cells in vitro and blocks mitochondrial respiration, leading to tumor cell death. PP1 also demonstrates improved stability in human blood and better water solubility compared to fenofibrate.
Relevance: This compound, a chemically modified fenofibrate derivative, is not directly related to (3R,4R)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol. Its inclusion stems from the context of modifying fenofibrate to improve its pharmacological properties.
Compound Description: PP2, another chemically modified variant of fenofibrate, shares the same goal as PP1: enhancing its anticancer potential.
Relevance: This compound, while belonging to the same modified fenofibrate series as PP1, is not directly related to (3R,4R)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol. Its inclusion is due to its origin as a modified fenofibrate derivative. Interestingly, PP2 incorporates a 4-methylpiperazin-1-yl substructure, a key feature also present in (3R,4R)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol, although the overall structures differ significantly.
Compound Description: Similar to PP1 and PP2, PP3 is a chemically modified variant of fenofibrate, developed with the aim of improving its anticancer activity.
Relevance: While sharing the common origin as a modified fenofibrate derivative, PP3 is not directly related to (3R,4R)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol. It is included due to its development in the context of improving fenofibrate's pharmacological properties.
Compound Description: As with the preceding PP compounds, PP4 represents a chemically modified version of fenofibrate, aiming to enhance its anticancer efficacy.
Relevance: While belonging to the same modified fenofibrate series as PP1, PP2, and PP3, PP4 is not directly related to (3R,4R)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol in terms of structure. Its inclusion is due to its derivation from fenofibrate.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.